

# (S)-tert-butyl 4-aminoazepane-1-carboxylate structural elucidation

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## Compound of Interest

Compound Name: (S)-tert-butyl 4-aminoazepane-1-carboxylate

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An In-depth Technical Guide on the Structural Elucidation of **(S)-tert-butyl 4-aminoazepane-1-carboxylate**

## Abstract

**(S)-tert-butyl 4-aminoazepane-1-carboxylate** is a pivotal chiral building block in contemporary drug discovery, prized for its seven-membered heterocyclic scaffold and versatile functional groups. Its incorporation into novel chemical entities, particularly those targeting neurological and psychiatric disorders, demands an unambiguous and thorough confirmation of its structure, purity, and absolute stereochemistry.<sup>[1][2]</sup> This guide provides a comprehensive, multi-technique framework for the structural elucidation of this key intermediate. We move beyond mere procedural descriptions to explain the causal logic behind the selection of each analytical technique, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. This document serves as a technical resource for researchers, analytical scientists, and process chemists, ensuring the foundational integrity of the molecules they synthesize and advance.

## Introduction: The Azepane Scaffold in Medicinal Chemistry

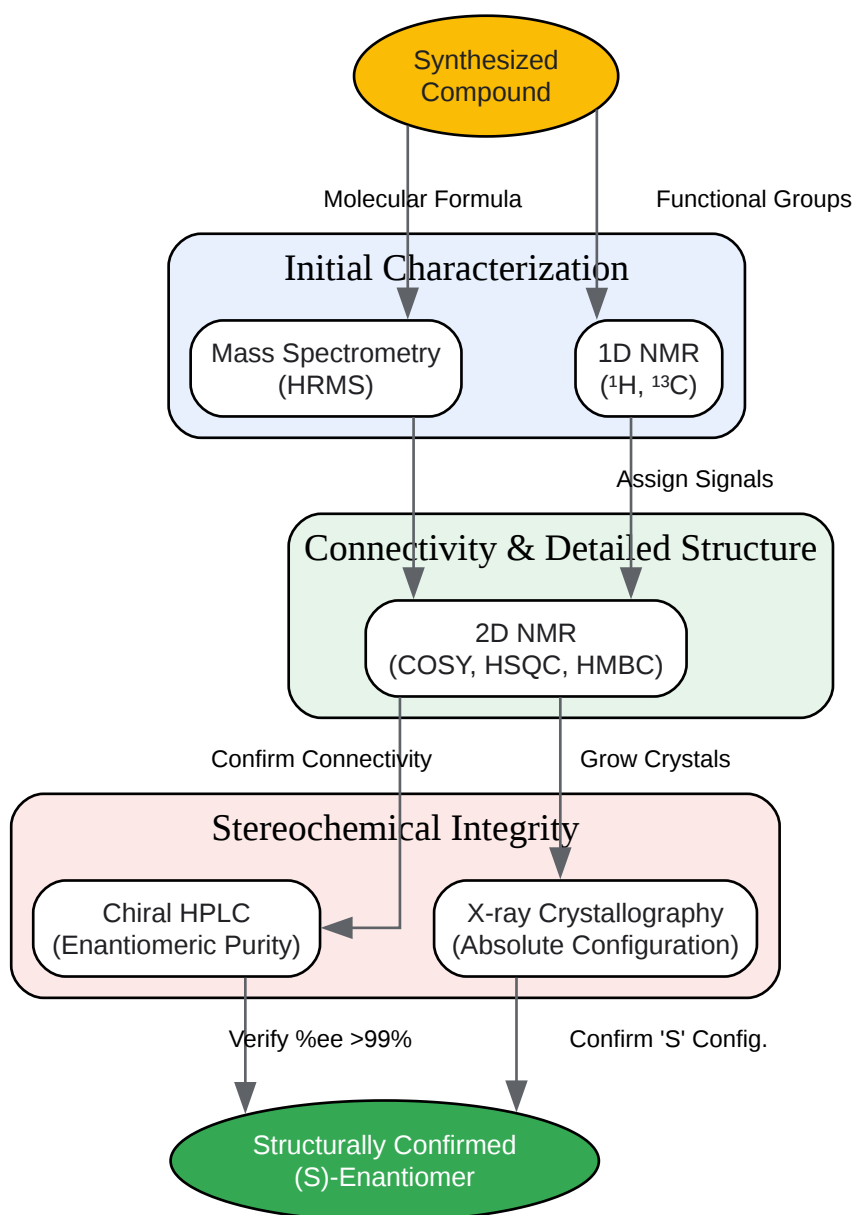
The azepane ring system, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a three-dimensional space that is distinct from more common five- and six-membered rings, enabling unique interactions with biological targets. The title compound, **(S)-tert-butyl 4-aminoazepane-1-carboxylate**, features three key structural motifs:

- The Azepane Core: A conformationally mobile seven-membered ring.
- A Stereogenic Center: An (S)-configured carbon at the C4 position bearing a primary amine, a crucial handle for subsequent synthetic modifications.
- A Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group protecting the ring nitrogen, which modulates reactivity and solubility while allowing for facile deprotection under acidic conditions.<sup>[3][4][5]</sup>

Given that the biological activity of chiral molecules is often confined to a single enantiomer, verifying the absolute configuration and enantiomeric purity of this intermediate is not merely a quality control step but a fundamental prerequisite for its use in drug development.<sup>[6][7]</sup> This guide outlines the integrated analytical workflow required to achieve this certainty.

## The Analytical Elucidation Workflow: A Multi-Pronged Approach

A robust structural confirmation cannot rely on a single technique. Instead, a synergistic approach using orthogonal methods is required to build an unassailable body of evidence. The workflow begins with techniques that confirm the molecular formula and connectivity (MS and NMR) and progresses to methods that interrogate the molecule's stereochemical integrity (Chiral HPLC and X-ray Crystallography).



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